molecular formula C15H16N4O6 B11153786 N-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-glutamic acid

N-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-glutamic acid

Cat. No.: B11153786
M. Wt: 348.31 g/mol
InChI Key: MVRQBONZZWUACJ-NSHDSACASA-N
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Description

2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANEDIOIC ACID is a complex organic compound that features a benzotriazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANEDIOIC ACID typically involves multiple steps. One common method includes the formation of the benzotriazine ring followed by the attachment of the propanamido and pentanedioic acid groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANEDIOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANEDIOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANEDIOIC ACID involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biological pathways, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANEDIOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H16N4O6

Molecular Weight

348.31 g/mol

IUPAC Name

(2S)-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanedioic acid

InChI

InChI=1S/C15H16N4O6/c20-12(16-11(15(24)25)5-6-13(21)22)7-8-19-14(23)9-3-1-2-4-10(9)17-18-19/h1-4,11H,5-8H2,(H,16,20)(H,21,22)(H,24,25)/t11-/m0/s1

InChI Key

MVRQBONZZWUACJ-NSHDSACASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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